2-(4-Chloro-2-nitrophenoxy)-1-pyrrolidin-1-ylethanone
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Overview
Description
2-(4-Chloro-2-nitrophenoxy)-1-pyrrolidin-1-ylethanone is an organic compound with a complex structure that includes a pyrrolidine ring, a nitrophenoxy group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-nitrophenoxy)-1-pyrrolidin-1-ylethanone typically involves the reaction of 4-chloro-2-nitrophenol with pyrrolidine and an appropriate acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-nitrophenoxy)-1-pyrrolidin-1-ylethanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted derivatives .
Scientific Research Applications
2-(4-Chloro-2-nitrophenoxy)-1-pyrrolidin-1-ylethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-nitrophenoxy)-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring and chloro substituent also play roles in modulating the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1-(4-nitrophenoxy)benzene: Similar in structure but with two chloro substituents and a benzene ring instead of a pyrrolidine ring.
4-Chloro-2-nitrophenol: Lacks the pyrrolidine ring and acyl group, making it less complex.
(4-Chloro-2-nitrophenoxy)acetonitrile: Contains a nitrile group instead of the pyrrolidine ring.
Uniqueness
2-(4-Chloro-2-nitrophenoxy)-1-pyrrolidin-1-ylethanone is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the pyrrolidine ring distinguishes it from other similar compounds and contributes to its unique properties and applications .
Properties
IUPAC Name |
2-(4-chloro-2-nitrophenoxy)-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c13-9-3-4-11(10(7-9)15(17)18)19-8-12(16)14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFUYXFGAVHTIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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